N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1326856-00-1
VCID: VC11891125
InChI: InChI=1S/C18H24N4O/c1-2-14-9-11-16(12-10-14)22-13-17(20-21-22)18(23)19-15-7-5-3-4-6-8-15/h9-13,15H,2-8H2,1H3,(H,19,23)
SMILES: CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CCCCCC3
Molecular Formula: C18H24N4O
Molecular Weight: 312.4 g/mol

N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1326856-00-1

Cat. No.: VC11891125

Molecular Formula: C18H24N4O

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide - 1326856-00-1

Specification

CAS No. 1326856-00-1
Molecular Formula C18H24N4O
Molecular Weight 312.4 g/mol
IUPAC Name N-cycloheptyl-1-(4-ethylphenyl)triazole-4-carboxamide
Standard InChI InChI=1S/C18H24N4O/c1-2-14-9-11-16(12-10-14)22-13-17(20-21-22)18(23)19-15-7-5-3-4-6-8-15/h9-13,15H,2-8H2,1H3,(H,19,23)
Standard InChI Key ANQBAIVNIDKJHB-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CCCCCC3
Canonical SMILES CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CCCCCC3

Introduction

Chemical Identity and Structural Features

The compound belongs to the 1,2,3-triazole carboxamide family, distinguished by its substitution pattern. The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms, which confers stability and enables diverse non-covalent interactions. Key structural elements include:

  • 1-(4-Ethylphenyl) group: A para-substituted phenyl ring with an ethyl chain, contributing hydrophobicity and steric bulk.

  • 4-Carboxamide group: Linked to a cycloheptyl ring, this moiety enhances hydrogen-bonding capacity and modulates solubility.

Notably, the positional isomerism of the ethyl group on the phenyl ring (para vs. meta) significantly influences molecular geometry and intermolecular interactions. For instance, the meta-substituted analog, N-cycloheptyl-1-(3-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (Compound ID: L741-3254), exhibits a molecular weight of 389.5 g/mol and a logP of 4.3378, indicating moderate lipophilicity . The para-substituted variant discussed here may exhibit altered physicochemical properties due to differences in symmetry and electronic effects.

Synthesis and Structural Elucidation

Synthetic Strategies for 1,2,3-Triazole Carboxamides

  • Cyclization: Formation of the triazole core via reaction between an alkyne and an azide.

  • Carboxamide Introduction: Acylation of an amine group using activated carboxylic acid derivatives (e.g., acyl chlorides).

For example, 5-(n-propoxymethyl)-1,2,4-triazole-3-carboxamide was synthesized via ammonolysis of ethyl esters under acidic conditions, followed by chromatographic purification . While this method targets 1,2,4-triazoles, analogous protocols could be adapted for 1,2,3-triazoles by modifying reaction conditions and precursor selection.

Challenges in Isomer-Specific Synthesis

Positional isomerism in triazole derivatives necessitates precise control over reaction regioselectivity. The para-ethylphenyl substituent in the target compound likely requires directed ortho-metalation strategies or palladium-catalyzed cross-coupling reactions to achieve regiocontrol. Recent advances in flow chemistry, such as those reported for 1,2,3-triazole synthesis , offer opportunities to optimize yield and purity through continuous processing.

Physicochemical Properties and Computational Predictions

Although experimental data for the para-ethylphenyl isomer are unavailable, extrapolations from its meta-substituted analog (L741-3254) provide insights:

PropertyValue (Meta Isomer) Predicted (Para Isomer)
Molecular Weight389.5 g/mol~389.5 g/mol
logP4.33784.1–4.5
Hydrogen Bond Donors11
Polar Surface Area59.737 Ų58–62 Ų

The para-substituted phenyl group may reduce steric hindrance compared to the meta isomer, potentially enhancing solubility. Computational models (e.g., COSMO-RS) predict a logSw of approximately -4.2 for the meta isomer , suggesting moderate aqueous solubility challenges, a trait likely shared by the para derivative.

Biological Activity and Structure-Activity Relationships

Anticancer Applications

Triazole derivatives interfere with kinase signaling and DNA repair mechanisms. Hybrid compounds combining triazoles with quinazolinylpiperidinyl moieties showed sub-micromolar IC50 values against cancer cell lines . The electron-withdrawing nature of the carboxamide group in N-cycloheptyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide may stabilize interactions with ATP-binding pockets in kinases.

Pharmacokinetic Considerations

The compound’s moderate logP (~4.3) suggests favorable blood-brain barrier permeability, while its polar surface area (~60 Ų) aligns with Lipinski’s Rule of Five for oral bioavailability. Metabolism studies on analogous triazoles indicate hepatic clearance via cytochrome P450 3A4, with potential for drug-drug interactions.

Future Directions and Challenges

  • Synthetic Optimization: Developing regioselective methods for para-substituted triazoles remains critical. Flow chemistry approaches could mitigate scalability issues.

  • Biological Profiling: Prioritize in vitro assays against Gram-positive pathogens and kinase targets to validate hypothesized activities.

  • Formulation Strategies: Address solubility limitations through prodrug design or nanoformulation.

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